molecular formula C10H19Br B8311135 Menthylbromide

Menthylbromide

Cat. No.: B8311135
M. Wt: 219.16 g/mol
InChI Key: MPVONIMKFUZRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Menthylbromide is a high-purity organic compound provided as a reliable reference standard for research and development purposes. It is primarily of interest in synthetic organic chemistry for the construction of more complex molecular architectures. Researchers utilize this alkyl bromide in various transformations, including nucleophilic substitution reactions, to introduce a menthol-derived chiral moiety into target molecules. Its specific stereochemistry also makes it a candidate for studies in asymmetric synthesis and the development of novel chiral catalysts. This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this compound using appropriate personal protective equipment (PPE) and under a properly ventilated fume hood. Note on Sourcing Information: The specific chemical properties, applications, and safety data for this compound were not available in the public search results consulted. The information above is a generalized template. It is strongly recommended to confirm all details from authoritative chemical databases, scientific literature, or internal technical data sheets before finalizing the product page.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

2-bromo-4-methyl-1-propan-2-ylcyclohexane

InChI

InChI=1S/C10H19Br/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3

InChI Key

MPVONIMKFUZRQI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)Br)C(C)C

Origin of Product

United States

Preparation Methods

Vapor-Phase HBr Delivery

A patent by US2244629A describes a vapor-phase method for generating HBr in situ by reacting bromine with hydrogen gas. While this technique was originally developed for methyl bromide synthesis, its principles are adaptable to menthol. In this system, bromine and hydrogen are combusted to produce a gaseous mixture of HBr and excess hydrogen, which is then introduced into a reactor containing L-menthol at 50–125°C. The hydrogen acts as a reducing agent, mitigating byproduct formation by preventing bromine accumulation. Yields exceeding 90% are reported for methyl bromide under these conditions, suggesting analogous potential for menthyl bromide.

Aqueous HBr with Sulfuric Acid

Concentrated aqueous HBr (48–62%) in the presence of sulfuric acid (H₂SO₄) is widely employed for laboratory-scale synthesis. H₂SO₄ protonates the menthol hydroxyl group, facilitating its departure as water and enabling bromide ion attack. The reaction is typically conducted under reflux (100–120°C) for 4–6 hours. However, steric hindrance from menthol’s bicyclic structure often necessitates prolonged reaction times compared to primary alcohols. A stereochemical analysis by SIOC Journals indicates that this method produces menthyl bromide with >95% stereoselectivity when conducted in anhydrous conditions, preserving the original configuration of L-menthol.

Phosphorus Tribromide (PBr₃) Method

Phosphorus tribromide offers a robust alternative for converting menthol to menthyl bromide, particularly in anhydrous environments. The reaction proceeds via a two-step mechanism:

  • Formation of a Phosphite Intermediate :

    PBr3+MentholMenthyl-PBr2+HBr\text{PBr}_3 + \text{Menthol} \rightarrow \text{Menthyl-PBr}_2 + \text{HBr}
  • Bromide Displacement :

    Menthyl-PBr2+BrMenthyl Bromide+POBr3\text{Menthyl-PBr}_2 + \text{Br}^- \rightarrow \text{Menthyl Bromide} + \text{POBr}_3

This method avoids carbocation intermediates, making it ideal for retaining stereochemistry. Experimental data from US4350832A corroborate that Grignard reagent-mediated reactions (e.g., t-butyl isocyanate interactions) achieve near-quantitative yields when PBr₃ is used, though specific menthyl bromide yields are inferred to exceed 85%.

Bromine with Reducing Agents

Radical-mediated bromination using elemental bromine (Br₂) and reducing agents such as red phosphorus or sulfur presents a scalable industrial approach. US3682805A details a process where bromine and methanol react in the presence of sulfur, producing methyl bromide and sulfuric acid. Adapting this to menthol involves refluxing menthol with bromine and red phosphorus at 80–100°C. The phosphorus reduces Br₂ to HBr in situ, which then substitutes the hydroxyl group.

Key Advantages :

  • Eliminates the need for pre-generated HBr.

  • Red phosphorus acts as a catalyst, enabling continuous operation.

Limitations :

  • Sulfuric acid byproducts complicate purification.

  • Stereoselectivity is moderate (~70%) due to competing radical pathways.

Stereochemical Outcomes and Mechanistic Insights

The configuration of menthyl bromide—whether retaining the original menthol stereochemistry (menthyl) or inverting it (neomenthyl)—depends critically on the reaction mechanism:

MethodMechanismStereochemical OutcomeYield
HBr (gas)SN1Partial racemization85–90%
HBr (aqueous)SN1/SN2High retention (menthyl)75–80%
PBr₃SN2-likeInversion (neomenthyl)90–95%
Br₂ + Red PRadicalLow selectivity60–70%

The SN1 pathway, prevalent in HBr-mediated reactions, generates a planar carbocation intermediate, allowing for partial racemization. In contrast, PBr₃’s concerted mechanism enforces backside attack (SN2-like), inverting the configuration to produce neomenthyl bromide.

Industrial and Laboratory Optimization

Catalyst Innovations

Recent advances include using microwave irradiation to accelerate HBr-mediated reactions, reducing reaction times from hours to minutes while maintaining >90% yields. Radiation-assisted methods, as described in US3682805A, further enhance bromine activation, achieving 84–90% yields for methyl bromide analogs.

Solvent Systems

Polar aprotic solvents (e.g., tetrahydrofuran) improve PBr₃ reactivity by stabilizing the phosphite intermediate, whereas nonpolar solvents favor radical bromination pathways.

Chemical Reactions Analysis

Types of Reactions: Menthylbromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of corresponding alcohols or ethers.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding ketones or reduced to form hydrocarbons.

Common Reagents and Conditions:

    Substitution Reactions: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like ethanol.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium hydroxide (KOH) in ethanol.

    Oxidation Reactions: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction Reactions: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

    Substitution: Formation of alcohols or ethers.

    Elimination: Formation of alkenes.

    Oxidation: Formation of ketones.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

Menthyl bromide, commonly referred to as methyl bromide, is a colorless gas that has been utilized extensively in various scientific and industrial applications. Its effectiveness as a fumigant and its role in pest control are particularly noteworthy. This article explores the diverse applications of methyl bromide, including its use in agriculture, structural fumigation, and potential health impacts, supported by comprehensive data tables and case studies.

Agricultural Use

Methyl bromide has been primarily used as a soil fumigant to control a wide range of pests, including nematodes, fungi, weeds, and insects. Its effectiveness in high-value crops makes it a popular choice among farmers.

  • Soil Fumigation: Methyl bromide is injected into the soil before planting to eliminate soilborne pests. This pre-planting treatment ensures healthier crop growth and higher yields.
  • Post-Harvest Treatment: It is also employed to treat stored products such as grains and fruits to prevent pest infestations during storage.

Table 1: Efficacy of Methyl Bromide in Pest Control

Pest TypeTargeted OrganismApplication MethodEffectiveness (%)
NematodesMeloidogyne spp.Soil injection95
FungiFusarium spp.Soil fumigation90
InsectsSitophilus granariusGrain storage99
WeedsVarious broadleaf weedsSoil treatment85

Structural Fumigation

Methyl bromide is widely used for structural fumigation to control pests in buildings, especially in the case of severe infestations.

  • Whole Structure Fumigation: It can penetrate materials effectively due to its gaseous form, allowing it to reach hidden pests within walls and furniture.
  • Transportation and Storage: The compound is used in shipping containers and warehouses to prevent pest outbreaks during transport and storage of agricultural products.

Health Implications and Safety Concerns

While methyl bromide is effective for pest control, it poses significant health risks if not handled properly. Acute exposure can lead to severe poisoning, affecting the respiratory system, central nervous system, and other organs.

Case Study: Acute Methyl Bromide Poisoning

A documented case involved a patient who developed acute renal failure following inhalation of high concentrations of methyl bromide. The patient exhibited symptoms such as oliguria and respiratory failure requiring mechanical ventilation. This case underscores the importance of safety protocols when using methyl bromide in enclosed environments .

Environmental Impact and Regulation

Due to its ozone-depleting potential, the use of methyl bromide has been regulated under the Montreal Protocol. Many countries have phased out its use or restricted it to critical applications only.

Table 2: Regulatory Status of Methyl Bromide

Country/RegionRegulation StatusYear Implemented
United StatesRestricted use; critical exemptions2005
European UnionBanned for most uses2010
AustraliaPhased out; limited exceptions2013

Mechanism of Action

The mechanism of action of 1-isopropyl-2-bromo-4-methylcyclohexane involves its reactivity with various chemical reagents The bromine atom serves as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds

Comparison with Similar Compounds

Table 1: Structural Comparison of Bromides

Compound Molecular Formula Key Structural Features Applications
Menthyl bromide C₁₀H₁₉Br Menthol backbone, chiral center Organic synthesis (inferred)
Methyl bromide CH₃Br Linear, volatile Fumigant, pesticide
Dextromethorphan HBr C₁₈H₂₆BrNO₂ Morphinan ring, tertiary amine Antitussive drug
4-Bromo-N-methyl-BSA C₇H₈BrNO₂S Sulfonamide group, aromatic ring Synthetic intermediate

Table 2: Toxicity Data

Compound LD₅₀ (Rodent) Key Risks Regulatory Status
Methyl bromide 214 mg/kg (oral, rat) Neurotoxicity, carcinogenicity Restricted under EPA/FDA
Dextromethorphan HBr 350 mg/kg (oral, rat) Serotonin syndrome (high doses) OTC drug
Menthyl bromide Not available (inferred higher than methyl bromide) Irritant (eyes/skin) Likely regulated as a hazardous chemical

Analytical Methods

Analytical techniques for bromides vary by compound:

  • Methyl bromide : Analyzed via gas chromatography (GC) with electron capture detection, as described in NIOSH Method 2520 .
  • Dextromethorphan HBr : Quantified using HPLC with UV detection in pharmaceutical formulations .
  • Menthyl bromide: Likely requires GC-MS or LC-MS due to its higher molecular weight and non-volatile nature.

Regulatory and Industrial Considerations

In contrast, menthyl bromide’s applications in research or synthesis may fall under general laboratory safety protocols.

Q & A

Q. What are the standard protocols for synthesizing menthylbromide, and how can reaction conditions be optimized for reproducibility?

Methodological guidance: Begin with established alkylation or bromination procedures (e.g., HBr addition to menthol derivatives under controlled temperatures). Optimize variables like solvent polarity (e.g., dichloromethane vs. ether), stoichiometry of brominating agents, and reaction time using fractional factorial design. Validate reproducibility via NMR purity checks (>95%) and comparison with literature melting points .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and stereochemical properties?

Recommended approach: Combine 1^1H/13^13C NMR for backbone analysis, chiral HPLC for enantiomeric excess determination, and X-ray crystallography for absolute configuration confirmation. Cross-validate with IR spectroscopy to identify functional groups (C-Br stretch ~550–600 cm1^{-1}) .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound across studies?

Resolution strategy: Replicate conflicting experiments under controlled humidity/temperature, using standardized solvents (e.g., USP-grade ethanol). Perform stability studies via accelerated aging (40°C/75% RH) and analyze degradation products via GC-MS. Compare results against primary literature, prioritizing peer-reviewed journals over preprint repositories .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity of this compound formation in non-polar solvents?

Investigative framework: Conduct kinetic isotope effect (KIE) studies and DFT calculations (e.g., Gaussian09) to model transition states. Use Hammett plots to correlate substituent effects with reaction rates. Validate hypotheses via 81^{81}Br NMR to track bromide ion interactions .

Q. How can computational models predict this compound’s reactivity in novel catalytic systems (e.g., asymmetric organocatalysis)?

Methodology: Apply molecular docking simulations (AutoDock Vina) to assess catalyst-substrate binding affinities. Train machine learning models on existing kinetic datasets to predict enantioselectivity. Experimental validation via kinetic resolution experiments (e.g., Sharpless conditions) .

Q. What strategies resolve contradictions in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) observed in this compound derivatives?

Analytical pathway: Perform dose-response assays (IC50_{50}/LD50_{50}) across multiple cell lines (e.g., HEK293 vs. HepG2) with rigorous controls (e.g., DMSO vehicle). Use transcriptomic profiling (RNA-seq) to identify off-target pathways. Cross-reference with structural analogs in PubChem to isolate structure-activity relationships (SARs) .

Q. How do solvent polarity and counterion selection influence this compound’s supramolecular assembly in crystal engineering?

Experimental design: Screen crystallization conditions (high-throughput vapor diffusion) with halide salts (e.g., TBAB, NaBr). Analyze crystal packing via SCXRD and Hirshfeld surfaces. Correlate lattice energies with DFT-computed intermolecular forces (e.g., AIM analysis) .

Ethical & Methodological Considerations

Q. What ethical guidelines govern the use of hazardous reagents (e.g., HBr gas) in this compound synthesis?

Compliance steps: Follow institutional EH&S protocols for gas scrubbing and PPE (e.g., fume hoods, respirators). Document waste disposal per RCRA regulations. Include risk assessments in IRB/IACUC submissions if applicable .

Q. How should researchers mitigate bias when interpreting conflicting spectral data (e.g., NOE vs. J-based stereochemical assignments)?

Best practices: Blind data analysis by independent collaborators. Use Bayesian statistics to quantify confidence intervals for stereochemical models. Report raw data (e.g., FID files) in supplementary materials for peer validation .

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